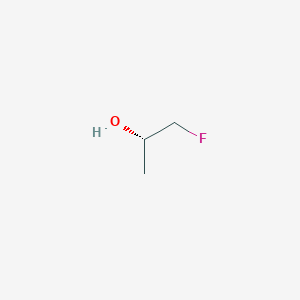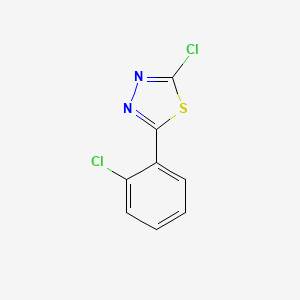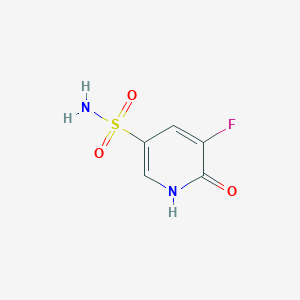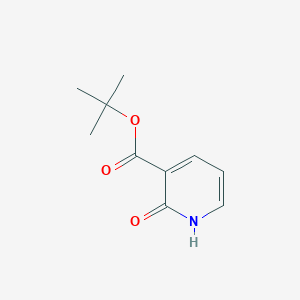![molecular formula C10H9ClF3NO B6602371 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 77485-81-5](/img/structure/B6602371.png)
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide, also known as 2-Cl-MTP, is a synthetic molecule that has recently been studied for its potential applications in scientific research. 2-Cl-MTP is a member of the chloroacetamide family, which is characterized by the presence of a chloroacetamide group, and has been studied for its ability to act as a selective inhibitor of enzymes and other proteins. This molecule has shown promise in a variety of research applications, including the study of enzyme activity, protein-protein interactions, and drug-target interactions.
Scientific Research Applications
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to act as a selective inhibitor of enzymes and other proteins, including kinases, proteases, and phosphatases. Additionally, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been used to study the effects of enzyme inhibition on cell proliferation and apoptosis, as well as the effects of drug-target interactions. Furthermore, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been used to study the effects of protein-protein interactions, as well as to study the effects of enzyme inhibition on cell metabolism.
Mechanism Of Action
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide acts as a selective inhibitor of enzymes and other proteins by binding to the active site of the enzyme or protein and blocking its activity. This binding is thought to be mediated by a hydrogen bonding interaction between the chloroacetamide group of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide and the amino acid residues of the enzyme or protein. Additionally, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been shown to bind to the allosteric site of some enzymes and proteins, which can also inhibit their activity.
Biochemical And Physiological Effects
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of a variety of enzymes and proteins, including kinases, proteases, and phosphatases. The inhibition of these enzymes and proteins can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation and apoptosis, the inhibition of protein-protein interactions, and the inhibition of cell metabolism. Additionally, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory and anti-cancer activities.
Advantages And Limitations For Lab Experiments
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a selective inhibitor of enzymes and other proteins. Additionally, it is relatively stable and can be stored at room temperature. However, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide is not as effective at inhibiting enzymes and other proteins at higher temperatures, and it can be toxic to cells at high concentrations.
Future Directions
Given the potential applications of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide in scientific research, there are several potential future directions for research. These include further studies to evaluate the efficacy of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as an inhibitor of enzymes and other proteins, as well as studies to evaluate the potential anti-inflammatory and anti-cancer activities of the molecule. Additionally, further studies could be conducted to evaluate the potential of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as a drug-target interaction inhibitor, and to evaluate the potential of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as a tool for studying protein-protein interactions. Finally, further studies could be conducted to evaluate the potential of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as a tool for studying the effects of enzyme inhibition on cell metabolism.
properties
IUPAC Name |
2-chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-3-2-4-7(10(12,13)14)9(6)15-8(16)5-11/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKFWAXIKVYCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539126 | |
| Record name | 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
77485-81-5 | |
| Record name | 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)





![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)


![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
